
Sildenafil N-Oxide
概要
説明
Sildenafil N-Oxide is the oxidative metabolite of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Structurally, it is formed by the addition of an oxygen atom to the tertiary nitrogen at position 25 of the piperazine ring in sildenafil, resulting in a molecular formula of C₂₂H₃₀N₆O₅S (vs. C₂₂H₃₀N₆O₄S for sildenafil) . This modification renders the compound pharmacologically inactive in its native form, as the N-oxide group masks the cationic charge of the nitrogen, critical for PDE5 binding . However, this compound acts as a bioreductive prodrug, requiring bioactivation via flavin-containing monooxygenases (FMOs) to revert to active sildenafil in vivo .
The European Pharmacopeia designates this compound as "Impurity B," a degradation product formed under oxidative stress conditions . Analytical methods such as reverse-phase high-performance thin-layer chromatography (RP-HPTLC) and nuclear magnetic resonance (NMR) have confirmed its structure and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil N-Oxide involves the oxidation of sildenafil. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the high quality of the final product .
化学反応の分析
Metabolic Reduction to Sildenafil and Active Metabolites
Sildenafil N-oxide acts as a prodrug , undergoing rapid enzymatic reduction in vivo to regenerate sildenafil and its active metabolite, N-desmethylsildenafil (UK 103,320) .
Pharmacokinetic Data (Mouse Model):
Parameter | Plasma Concentration (1 hr post-administration) | Brain Concentration (1 hr post-administration) |
---|---|---|
This compound | 0.5–1.2 µg/mL | Not detected |
Sildenafil | 1.8–2.5 µg/mL | 1.2–1.8 µg/g |
N-Desmethylsildenafil | 0.7–1.0 µg/mL | 0.3–0.6 µg/g |
Source: TIM2 gastrointestinal model and murine studies
In the TIM2 gastrointestinal model , this compound was nearly quantitatively reduced to sildenafil (98% conversion within 6 hours), confirming its prodrug behavior .
Oxidative Stability and Degradation
Under oxidative stress (per ICH guidelines), sildenafil degrades to form This compound as a primary impurity. This reaction is reversible under physiological conditions but significant in pharmaceutical formulations .
Characterization of Oxidative Degradation:
Method | Findings |
---|---|
1D/2D-NMR | Confirmed N-oxide structure at the piperazine nitrogen |
HR-ESI-MS | m/z 490.1932 [M+H]⁺ (theoretical 490.1928) |
Molecular Docking | Binding affinity for PDE5: Sildenafil (−12.1 kcal/mol) vs. N-oxide (−11.3 kcal/mol) |
Source: Stability studies and molecular docking simulations
Enzymatic Interactions and Selectivity
This compound exhibits reduced PDE5 inhibitory activity compared to sildenafil:
Compound | PDE5 IC₅₀ (nM) | Selectivity (PDE5 vs. PDE6) |
---|---|---|
Sildenafil | 3.9 | 10-fold |
This compound | 39.0 | 10-fold |
Despite lower potency, its prodrug nature ensures therapeutic efficacy via conversion to sildenafil and N-desmethylsildenafil .
In Vivo Pharmacological Conversion
Oral administration studies in mice demonstrate:
科学的研究の応用
Cardiovascular Applications
Sildenafil N-oxide has been investigated for its role in cardioprotection and improving hemodynamic parameters in various cardiac conditions.
- Delayed Preconditioning : Studies have shown that this compound can induce delayed preconditioning through nitric oxide (NO)-dependent pathways, which may protect cardiac tissue from ischemic damage .
- Pulmonary Hypertension : It has been used as an adjunct therapy in managing pulmonary arterial hypertension (PAH). Research demonstrated that intravenous sildenafil augmented the pulmonary vasodilatory effects of inhaled nitric oxide (iNO) in infants post-cardiac surgery, indicating its potential utility in pediatric populations .
Gastrointestinal Applications
This compound has been explored for its effects on gastrointestinal motility. Its conversion to sildenafil suggests that it may influence gastrointestinal conditions, potentially benefiting patients with disorders characterized by impaired motility .
Efficacy Comparison of Sildenafil and this compound
Parameter | Sildenafil | This compound |
---|---|---|
Potency (PDE5 inhibition) | High | Moderate |
Conversion Rate | Rapid | Rapid |
Cardioprotective Effects | Yes | Yes |
Gastrointestinal Effects | Yes | Potentially Yes |
Clinical Outcomes in Pediatric Patients
Study Type | Outcome Measure | Result |
---|---|---|
Randomized Trial | Pulmonary Vascular Resistance Index (PVRI) | Significant reduction with combined therapy |
Case Study | Hemodynamic Stability | Improved post-surgery |
Pediatric Cardiac Surgery
A randomized trial involving infants post-cardiac surgery revealed that the addition of intravenous sildenafil after iNO administration significantly reduced PVRI and improved oxygenation metrics, demonstrating the compound's utility in critical care settings .
Gastrointestinal Disorders
In a study assessing gastrointestinal motility, this compound was shown to enhance motility in animal models, suggesting its potential application in treating conditions like gastroparesis .
作用機序
Sildenafil N-Oxide, like sildenafil, acts by inhibiting phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow. The compound’s prodrug nature means it can be metabolized in the body to release sildenafil, which then exerts its effects on the molecular targets and pathways involved in erectile function and pulmonary arterial hypertension .
類似化合物との比較
Structural and Pharmacological Comparisons
Sildenafil vs. Sildenafil N-Oxide
Key Findings :
- This compound exhibits ~3-fold lower PDE5 inhibitory activity due to steric hindrance from the N-oxide group, as confirmed by molecular docking studies .
- In vivo rat studies showed this compound prolongs mount and intromission latencies compared to sildenafil, indicating reduced potency .
Other N-Oxide Prodrugs
- Imipraminoxide and Amitriptylinoxide: Marketed N-oxide prodrugs of tricyclic antidepressants. Like this compound, they lack intrinsic activity but convert to active forms in vivo .
- Vardenafil N-Oxide: Another PDE5 inhibitor derivative with similar pharmacokinetic behavior but lower recovery rates (82.12–109.34%) in dietary supplements compared to this compound (97.57%) .
Sildenafil Analogues
- Thiohomosildenafil : Sulfur-substituted analogue with altered pharmacokinetics; detected in unregulated supplements .
- Avanafil : A next-generation PDE5 inhibitor with faster onset but similar efficacy to sildenafil .
Pharmacokinetic and Metabolic Comparisons
Compound | Bioavailability | Tₘₐₓ (h) | Half-life (h) | Reference |
---|---|---|---|---|
Sildenafil | 41% | 0.8–1.2 | 3–5 | |
This compound | Not reported | Delayed | Extended* | |
Vardenafil N-Oxide | 15% | 0.9–1.4 | 4–6 |
*this compound’s extended half-life is theorized due to prodrug conversion kinetics .
Analytical and Regulatory Comparisons
- RP-HPTLC: this compound is distinguishable from sildenafil via Rf values (0.43 vs. 0.62) using ethanol-water mobile phases .
- Regulatory Status : this compound is classified as a degradation product (Impurity B) in the European Pharmacopeia, with a permissible limit of ≤0.5% in formulations .
生物活性
Sildenafil N-Oxide, a metabolite of sildenafil, has garnered attention in pharmacological research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications in clinical settings, supported by data tables and relevant case studies.
Overview of this compound
Sildenafil is primarily known as a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its N-oxide derivative, this compound, is formed through metabolic processes and exhibits different pharmacological properties compared to its parent compound.
Key Characteristics
- Chemical Structure : this compound is characterized by the addition of an oxygen atom at the nitrogen site of the sildenafil molecule.
- Potency : It is reported to be approximately 10-fold less potent than sildenafil itself but retains some biological activity, acting as a prodrug that is converted back to sildenafil in the body .
This compound primarily functions through the modulation of nitric oxide (NO) pathways and cyclic guanosine monophosphate (cGMP) levels:
- NO Pathway Enhancement : Similar to sildenafil, this compound enhances NO-mediated vasodilation by inhibiting PDE5, leading to increased cGMP levels in vascular smooth muscle cells .
- Metabolic Conversion : Upon administration, this compound is rapidly converted back to sildenafil, which then exerts its effects on vasodilation and blood flow .
Biological Activity and Effects
The biological activity of this compound has been evaluated in various studies focusing on its cardiovascular effects and potential therapeutic applications.
Cardiovascular Effects
A study assessing the impact of different doses of sildenafil on coronary blood flow indicated that higher doses could lead to increased oxidative stress through superoxide anion production. This suggests that while sildenafil enhances NO availability, excessive doses may have adverse effects .
Histomorphological Changes
Research involving Wistar rats showed that treatment with sildenafil (and by extension, its N-oxide) led to significant increases in NO levels while decreasing phosphodiesterase (PDE) levels. However, histological changes in cardiac tissues were minimal at lower doses, indicating a threshold beyond which toxicity may occur .
Data Tables
Case Studies
- Erectile Dysfunction Treatment : In clinical settings, patients receiving sildenafil showed improved erectile function due to enhanced blood flow mediated by NO. The role of this compound as a precursor was noted in patients who experienced side effects from direct sildenafil use .
- Angina Management : A double-blind study involving stable angina patients demonstrated that co-administration of sildenafil with nitric oxide donors led to significant hypotensive effects, suggesting that this compound could enhance the efficacy of existing treatments by improving vascular responsiveness .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for distinguishing Sildenafil N-Oxide from its parent compound, Sildenafil, in pharmaceutical matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. System suitability parameters require a resolution ≥2.5 between this compound and Sildenafil peaks, with tailing factors ≤2.0. Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0–6.0) at optimized flow rates (1.0–1.5 mL/min). Column selection (e.g., C18, 250 mm × 4.6 mm, 5 µm) and gradient elution protocols must be validated for specificity and reproducibility .
Q. How can researchers synthesize this compound with high purity for pharmacological studies?
- Methodological Answer : this compound is synthesized via oxidation of Sildenafil using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction progress is monitored via TLC or HPLC. Post-reaction purification involves silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) followed by recrystallization from ethanol. Purity (>98%) is confirmed by NMR (¹H/¹³C) and LC-MS to verify the N-oxide moiety .
Q. What in vitro models are appropriate for preliminary assessment of this compound’s PDE5 inhibitory activity?
- Methodological Answer : Use recombinant human PDE5A1 enzyme assays with cyclic GMP as a substrate. Incubate this compound (1 nM–10 µM) with PDE5A1 and quantify residual cGMP via competitive ELISA or fluorescence polarization. IC₅₀ values should be compared to Sildenafil controls. Ensure assay buffers (pH 7.4) contain Mg²⁺ and protease inhibitors to stabilize enzymatic activity .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved in preclinical studies?
- Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 (CYP3A4/5) expression. Use hepatocyte microsomes from multiple species (human, rat, dog) and compare intrinsic clearance (CLint) under standardized conditions (37°C, NADPH regeneration system). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Validate findings with LC-MS/MS quantification of metabolites in plasma .
Q. What strategies optimize the detection of this compound degradation products under accelerated stability conditions?
- Methodological Answer : Subject this compound to forced degradation (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress with H₂O₂). Analyze samples via UPLC-QTOF-MS with electrospray ionization in positive mode. Use molecular networking tools (e.g., GNPS) to identify degradation pathways. Structural elucidation of impurities requires tandem MS/MS and comparison to spectral libraries .
Q. How can computational methods predict this compound’s binding affinity to off-target receptors (e.g., PDE6)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDE6 crystal structures (PDB: 3JWQ). Parameterize force fields (AMBER) for ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) assays measuring binding kinetics (ka/kd). Cross-validate results with in vitro PDE6 inhibition assays to minimize false positives .
Q. Experimental Design & Data Analysis
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty : Investigate this compound’s role in pulmonary hypertension via hypoxia-inducible factor (HIF) modulation.
- Feasibility : Pilot studies using rodent models of hypoxia-induced pulmonary artery pressure.
- Ethics : Adhere to ARRIVE guidelines for animal welfare .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction temperature, mCPBA stoichiometry.
- Critical Quality Attributes (CQAs) : Purity, residual solvents (ICH Q3C limits).
- Use multivariate analysis (e.g., PLS regression) to correlate CPPs and CQAs. Validate with ANOVA and post-hoc Tukey tests .
Q. Data Reporting & Reproducibility
Q. What documentation is essential for reproducing this compound pharmacokinetic studies?
- Methodological Answer : Include in publications:
- Animal model : Strain, sex, weight ranges, housing conditions (SPF status).
- Dosing regimen : Vehicle (e.g., 0.5% methylcellulose), administration route, sampling intervals.
- Analytical validation : LC-MS/MS LLOQ, matrix effect (%CV <15%), stability data. Raw data (e.g., plasma concentration-time curves) must be archived in repositories like Figshare .
Q. How can researchers resolve discrepancies between in silico predictions and in vivo efficacy of this compound?
- Methodological Answer : Reconcile using systems pharmacology approaches:
- Mechanistic modeling : Integrate PK/PD data with transcriptomic profiles (RNA-seq) from target tissues.
- Pathway enrichment : Identify off-target effects via KEGG or Reactome.
- Validate with CRISPR-Cas9 knockdown of predicted off-target genes .
特性
IUPAC Name |
5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFLCMKCZPSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148938 | |
Record name | Sildenafil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094598-75-0 | |
Record name | Sildenafil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094598750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sildenafil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1094598-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILDENAFIL N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380S4M4VB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。